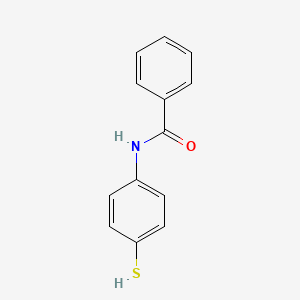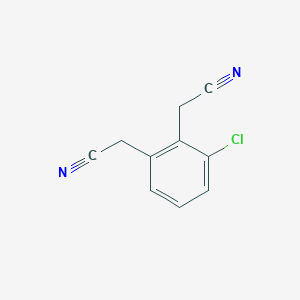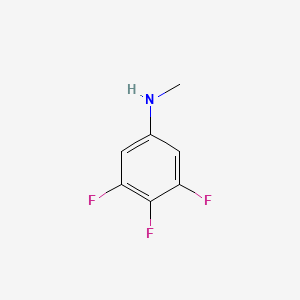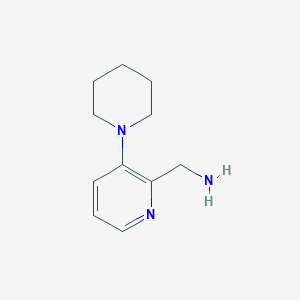
(3-Piperidin-1-ylpyridin-2-yl)methanamine
Overview
Description
C-(3,4,5,6-tetrahydro-2H-[1,3’]bipyridinyl-2’-yl)-methylamine is a complex organic compound with a unique structure that includes a bipyridine core
Preparation Methods
The synthesis of C-(3,4,5,6-tetrahydro-2H-[1,3’]bipyridinyl-2’-yl)-methylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the bipyridine core: This can be achieved through a series of cyclization reactions.
Introduction of the methylamine group: This step often involves nucleophilic substitution reactions where a suitable leaving group is replaced by a methylamine group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems to streamline the process.
Chemical Reactions Analysis
C-(3,4,5,6-tetrahydro-2H-[1,3’]bipyridinyl-2’-yl)-methylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methylamine group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
C-(3,4,5,6-tetrahydro-2H-[1,3’]bipyridinyl-2’-yl)-methylamine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of C-(3,4,5,6-tetrahydro-2H-[1,3’]bipyridinyl-2’-yl)-methylamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved in these interactions are complex and depend on the specific context of its application.
Comparison with Similar Compounds
C-(3,4,5,6-tetrahydro-2H-[1,3’]bipyridinyl-2’-yl)-methylamine can be compared with other similar compounds such as:
3,4,5,6-Tetrahydro-2H-azepine: This compound shares a similar core structure but lacks the bipyridine moiety.
2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-: Another related compound with a methoxy group, differing in its functional groups and reactivity.
(E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: This compound has a similar backbone but includes additional functional groups that alter its chemical properties.
The uniqueness of C-(3,4,5,6-tetrahydro-2H-[1,3’]bipyridinyl-2’-yl)-methylamine lies in its bipyridine core, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(3-piperidin-1-ylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C11H17N3/c12-9-10-11(5-4-6-13-10)14-7-2-1-3-8-14/h4-6H,1-3,7-9,12H2 |
InChI Key |
VUQUOSVEMIQZMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(N=CC=C2)CN |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
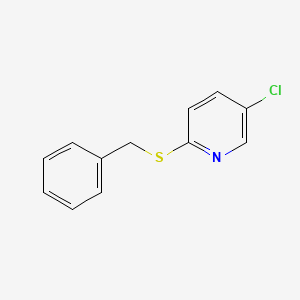
![2-Isopropyl-5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8702400.png)
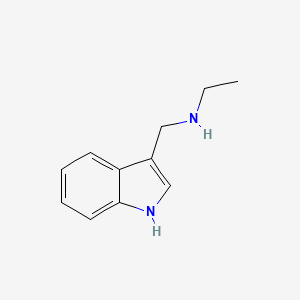
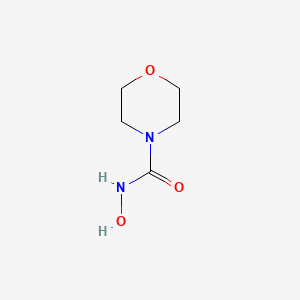
![Methyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B8702425.png)
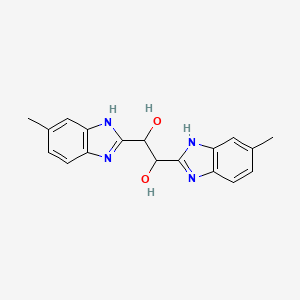
![N-[5-(2-Benzoylamino-4-pyridyl)-4-(3,5-dimethylphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B8702441.png)
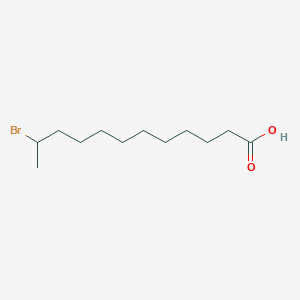
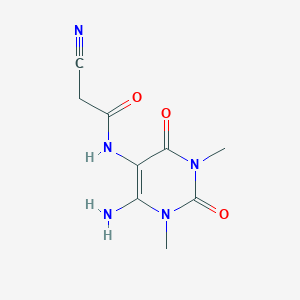
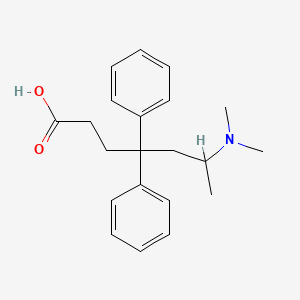
![Spiro[2.6]nonane-1-carboxylic Acid](/img/structure/B8702456.png)
